4-[(Z)-1-(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]-1-(2-FURYLMETHYL)-2-SULFANYL-1H-IMIDAZOL-5-ONE
Overview
Description
4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of functional groups, including an ethoxy group, a hydroxyl group, a furylmethyl group, and a sulfanyl group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 2-furylmethylamine, followed by cyclization and thiolation steps. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation and cyclization processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, dihydroimidazoles, and substituted imidazoles. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications .
Scientific Research Applications
Chemistry: As a versatile building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, thereby modulating the activity of its targets. These interactions can lead to changes in cellular processes and biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide
- 3-Ethoxy-4-hydroxyphenylacetonitrile
- Ethylzingerone
Uniqueness
Compared to these similar compounds, 4-[(Z)-1-(3-Ethoxy-4-hydroxyphenyl)methylidene]-1-(2-furylmethyl)-2-sulfanyl-1H-imidazol-5-one stands out due to its unique combination of functional groups and the resulting chemical reactivity. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing novel applications in various scientific fields .
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-22-15-9-11(5-6-14(15)20)8-13-16(21)19(17(24)18-13)10-12-4-3-7-23-12/h3-9,20H,2,10H2,1H3,(H,18,24)/b13-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POOASNOEVAHDGB-JYRVWZFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)CC3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CC=CO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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